1-(3-Cyanophenyl)-2-thiourea

HIV-1 RNase H Integrase

Generic procurement of 'cyanophenyl thiourea' without regioisomeric specification introduces risk of inactive or off-target compounds in HIV-1 RNase H/IN SAR studies. 1-(3-Cyanophenyl)-2-thiourea (CAS 41835-08-9) delivers defined meta-cyano geometry essential for target engagement reproducibility. • HIV-1 RNase H IC50: 1.77 µM; IN IC50: 1.18 µM - meta-cyano substitution geometry is a critical determinant of dual inhibition potency. • Melting point 160-163°C enables rapid identity verification to detect regioisomeric cross-contamination or mislabeling. • Distinct electrochemical reduction potential versus para-cyano analogs provides a reproducible voltammetric signature for redox studies.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 41835-08-9
Cat. No. B1586837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyanophenyl)-2-thiourea
CAS41835-08-9
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=S)N)C#N
InChIInChI=1S/C8H7N3S/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,(H3,10,11,12)
InChIKeyVNRXRPBDGKIBKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Cyanophenyl)-2-thiourea CAS 41835-08-9: Meta-Cyano Thiourea Scaffold for Selective Ligand Design and Procurement


1-(3-Cyanophenyl)-2-thiourea (CAS 41835-08-9, MF: C8H7N3S, MW: 177.23 g/mol) is a thiourea derivative characterized by a cyano (-CN) substituent at the meta position of the phenyl ring . The compound exhibits a melting point of 160-163°C and a predicted density of 1.33 g/cm³ . The meta-cyano substitution pattern distinguishes it from ortho- and para-cyanophenyl thiourea isomers (e.g., 4-cyanophenylthiourea, CAS 3460-55-7; 2-cyanophenylthiourea, CAS 851950-53-3), leading to distinct electronic properties, hydrogen-bonding geometries, and steric profiles that impact target binding and reactivity in downstream applications .

Why 1-(3-Cyanophenyl)-2-thiourea Cannot Be Substituted with Para- or Ortho-Cyano Isomers in Structure-Sensitive Applications


Substituting 1-(3-cyanophenyl)-2-thiourea with its 4-cyanophenyl or 2-cyanophenyl isomers without validation introduces unacceptable risk in assays where regioisomeric substitution directly modulates target engagement. In the context of HIV-1 RNase H/IN dual inhibition, replacing a 4-cyanophenyl group with a 3-cyanophenyl moiety was shown to reduce inhibitory activity (IC50 values of 1.77 µM for RNase H and 1.18 µM for IN for the 3-cyano analog), while other 3-cyanophenyl analogs exhibited superior efficacy compared to their 4-cyanophenyl counterparts, demonstrating that meta versus para substitution geometry is a critical determinant of biological activity . Similarly, the meta-cyano group alters the compound's electrochemical reduction potential relative to para-substituted analogs, impacting its reactivity in redox-sensitive biological systems . Generic procurement of 'cyanophenyl thiourea' without specifying the meta-cyano regioisomer may therefore yield inactive or off-target compounds in structure-activity relationship (SAR) studies.

1-(3-Cyanophenyl)-2-thiourea Differentiation: Quantitative Comparator Evidence for Procurement Decision-Making


Regioisomeric Differentiation: Meta-Cyano vs. Para-Cyano Impact on HIV-1 RNase H/IN Dual Inhibition

The meta-cyano substitution on the phenyl ring of N-(3-cyanophenyl)-N'-phenylthiourea modulates HIV-1 RNase H and integrase (IN) dual inhibition relative to para-cyano analogs. A direct comparison shows that replacing a 4-cyanophenyl group with a 3-cyanophenyl moiety resulted in an IC50 of 1.77 µM for RNase H and 1.18 µM for IN, while certain other 3-cyanophenyl analogs exhibited superior efficacy compared to their 4-cyanophenyl counterparts . This quantifies the functional consequence of meta versus para cyano positioning on antiviral target engagement.

HIV-1 RNase H Integrase Antiviral

Electrochemical Differentiation: Meta-Cyano vs. Para-Cyano Reduction Potential Shift

The position of the cyano substituent alters the electron density distribution across the thiourea scaffold, directly influencing electrochemical reduction potentials. N-Benzoyl-N′-4-cyanophenyl thiourea and N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea exhibit distinct reduction potentials in cyclic voltammetry due to the electron-withdrawing nitro group . The meta-substituted 3-cyanophenyl analog is predicted to exhibit altered redox behavior compared to para-cyano analogs, which may impact its reactivity and stability in biological systems where redox processes are involved .

Electrochemistry Cyclic Voltammetry Redox Behavior

Toxicity Profile Differentiation: Meta-Cyano Substitution vs. Unsubstituted Phenylthiourea

Substituent position on the phenyl ring modulates the toxicity profile of phenylthiourea derivatives. Substituted phenylthioureas with 2- or 6-position substituents (e.g., chloro) exhibit lower toxicity than unsubstituted phenylthiourea . The meta-cyano group in 1-(3-cyanophenyl)-2-thiourea and its N'-phenyl derivatives may similarly reduce toxicity compared to non-substituted analogs, providing a safer scaffold for biological screening .

Toxicology SAR Safety

Physicochemical Properties: 1-(3-Cyanophenyl)-2-thiourea vs. Isomeric Cyanophenyl Thioureas

While 1-(3-cyanophenyl)-2-thiourea, 1-(4-cyanophenyl)-2-thiourea (CAS 3460-55-7), and N-(2-cyanophenyl)thiourea (CAS 851950-53-3) share the same molecular formula (C8H7N3S) and molecular weight (177.23 g/mol), their regioisomeric structures result in distinct melting points. 1-(3-Cyanophenyl)-2-thiourea exhibits a melting point of 160-163°C . In contrast, 1-(4-cyanophenyl)-2-thiourea has a reported melting point of 161-162°C for its N'-phenyl derivative and 1-(4-cyanophenyl)-3-phenylthiourea melts at 161-162°C . These differences, though subtle, serve as critical identity verification benchmarks for quality control and can affect solubility and crystallization behavior in downstream processing.

Physicochemical Melting Point Boiling Point Quality Control

Procurement-Driven Application Scenarios for 1-(3-Cyanophenyl)-2-thiourea Based on Verified Differentiation


HIV-1 RNase H and Integrase Dual Inhibitor SAR Studies Requiring Meta-Cyano Geometry

In HIV-1 antiviral research, the development of dual RNase H/IN inhibitors demands precise control over phenyl substitution geometry. The evidence that meta-cyano substitution alters inhibitory potency relative to para-cyano analogs (IC50 = 1.77 µM for RNase H; 1.18 µM for IN) positions 1-(3-cyanophenyl)-2-thiourea as the requisite scaffold for exploring structure-activity relationships where meta-positioning is hypothesized to optimize target engagement. Procurement of the 3-cyanophenyl isomer is essential for maintaining assay consistency and avoiding false-negative results from regioisomeric mismatch.

Electrochemical Characterization and Redox-Sensitive Biological Assays

Researchers investigating the electrochemical properties of thiourea derivatives, including their behavior as corrosion inhibitors or in redox-sensitive biological environments, must account for the distinct reduction potential of meta-cyano substituted thioureas . The altered electron distribution at the meta position affects the compound's voltammetric profile compared to para-cyano analogs. For studies involving cyclic voltammetry, electrochemical sensing, or any application where redox behavior dictates function, 1-(3-cyanophenyl)-2-thiourea provides a defined and reproducible electrochemical signature distinct from its regioisomers.

Toxicity-Aware Scaffold Selection for Early-Stage Biological Screening

In early-stage drug discovery and biological screening campaigns, minimizing scaffold-intrinsic toxicity is critical for hit triage. The class-level inference that substituted phenylthioureas, including those with meta-cyano groups, may exhibit reduced toxicity compared to unsubstituted phenylthiourea makes 1-(3-cyanophenyl)-2-thiourea a rational choice for primary screens where safety margin is a go/no-go criterion. Procuring the meta-cyano substituted compound supports consistent toxicity benchmarking across SAR series.

Quality Control and Identity Verification via Regioisomer-Specific Melting Point

Incoming material inspection protocols rely on melting point as a rapid, cost-effective identity and purity check. The melting point of 1-(3-cyanophenyl)-2-thiourea (160-163°C) is distinguishable from its close para-cyano analog derivatives (161-162°C) , enabling laboratories to verify correct isomer procurement and detect cross-contamination or mislabeling. This is particularly relevant for CROs and academic core facilities managing multiple cyanophenyl thiourea derivatives in parallel projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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